BPIQ-II hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

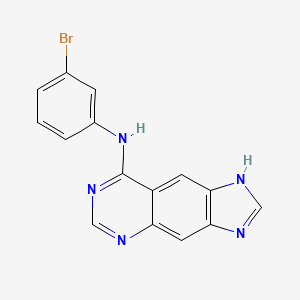

N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN5/c16-9-2-1-3-10(4-9)21-15-11-5-13-14(19-7-18-13)6-12(11)17-8-20-15/h1-8H,(H,18,19)(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHDPIVTQKXAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC4=C(C=C32)NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274367 | |

| Record name | bpiq-ii | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171179-32-1 | |

| Record name | bpiq-ii | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Intricacies of BPIQ-II Hydrochloride: A Technical Guide to its Mechanism of Action

For Immediate Release

A comprehensive analysis of available scientific literature reveals that BPIQ-II hydrochloride is a highly potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This technical guide synthesizes current knowledge on its mechanism of action, providing researchers, scientists, and drug development professionals with an in-depth understanding of its molecular interactions and cellular effects.

BPIQ-II, a linear imidazoquinazoline, demonstrates exceptional potency with a half-maximal inhibitory concentration (IC50) of 8 picomolar (pM) against EGFR. Its primary mechanism involves direct, competitive binding to the adenosine (B11128) triphosphate (ATP) binding site within the EGFR kinase domain. This competitive inhibition effectively blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.

Core Mechanism: Competitive Inhibition of EGFR

At the molecular level, this compound's efficacy stems from its ability to occupy the ATP-binding pocket of EGFR's kinase domain. This action prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor and other substrate proteins. By halting this initial phosphorylation event, BPIQ-II effectively abrogates the signal transduction pathways that are dependent on EGFR activation.

Quantitative Inhibition Data

| Compound | Target | IC50 (nM) | Assay Substrate |

| BPIQ-II | EGFR | 0.008 | Fragment of phospholipase C-γ1 |

Impact on Cellular Signaling Pathways

The inhibition of EGFR by this compound has profound effects on multiple downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The primary pathways affected are the RAS/MAPK and PI3K/AKT cascades.

EGFR Signaling and Inhibition by this compound

Caption: EGFR signaling cascade and the inhibitory action of BPIQ-II.

By blocking EGFR autophosphorylation, BPIQ-II prevents the recruitment and activation of adaptor proteins such as Grb2 and Shc, which are essential for initiating the RAS/MAPK pathway. Consequently, the downstream phosphorylation of RAF, MEK, and ERK is suppressed, leading to a halt in cell cycle progression and proliferation. Similarly, the activation of the PI3K/AKT pathway, which is critical for cell survival and inhibition of apoptosis, is also impeded.

Experimental Protocols

The following outlines the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of BPIQ-II to inhibit the enzymatic activity of purified EGFR.

Workflow for In Vitro EGFR Kinase Assay

Caption: Generalized workflow for determining the in vitro kinase inhibitory activity of BPIQ-II.

Detailed Protocol:

-

Enzyme and Inhibitor Preparation: Purified recombinant EGFR kinase domain is diluted in kinase assay buffer. A serial dilution of this compound is prepared.

-

Reaction Setup: The EGFR enzyme is pre-incubated with varying concentrations of this compound in a 96-well plate to allow for inhibitor binding.

-

Kinase Reaction: The kinase reaction is initiated by the addition of a mixture containing a specific substrate (e.g., a fragment of phospholipase C-γ1) and ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, including enzyme-linked immunosorbent assay (ELISA) using a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

-

Data Analysis: The percentage of inhibition at each BPIQ-II concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular EGFR Autophosphorylation Assay

This cell-based assay confirms the ability of BPIQ-II to inhibit EGFR activity within a cellular context.

Workflow for Cellular EGFR Autophosphorylation Assay

Caption: Procedure for assessing the inhibition of EGF-stimulated EGFR autophosphorylation in cells.

Detailed Protocol:

-

Cell Culture and Treatment: A suitable cell line that overexpresses EGFR (e.g., A431 human epidermoid carcinoma cells) is cultured. The cells are serum-starved to reduce basal EGFR activity and then treated with various concentrations of this compound.

-

EGF Stimulation: The cells are stimulated with a known concentration of epidermal growth factor (EGF) for a short period to induce EGFR autophosphorylation.

-

Cell Lysis: The cells are lysed to extract total cellular proteins.

-

Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies that recognize the phosphorylated form of EGFR (p-EGFR) and total EGFR.

-

Analysis: The intensity of the p-EGFR bands is quantified and normalized to the total EGFR levels to determine the extent of inhibition by BPIQ-II.

Selectivity Profile

While BPIQ-II is exceptionally potent against EGFR, a comprehensive understanding of its selectivity against a broader panel of kinases is crucial for predicting its therapeutic window and potential off-target effects. The initial findings indicate a high degree of selectivity for EGFR over other tyrosine and serine/threonine kinases. Further detailed kinase profiling studies are warranted to fully elucidate its selectivity landscape.

Conclusion

This compound is a potent and selective ATP-competitive inhibitor of the EGFR tyrosine kinase. Its mechanism of action is well-defined, involving the direct blockade of EGFR autophosphorylation, which leads to the suppression of key downstream signaling pathways implicated in cancer cell proliferation and survival. The detailed experimental protocols provided herein serve as a valuable resource for researchers engaged in the further investigation and development of this and similar targeted therapeutic agents.

In Vitro Efficacy of BPIQ-II Hydrochloride: A Technical Guide for Cancer Researchers

Executive Summary

BPIQ-II hydrochloride, a novel synthetic quinoline (B57606) derivative, has demonstrated significant anti-cancer properties in vitro, particularly against non-small cell lung cancer (NSCLC) cell lines. This technical guide provides a comprehensive overview of the in vitro effects of this compound, detailing its impact on cancer cell viability, apoptosis, and cell cycle progression. The information presented herein is synthesized from peer-reviewed research and is intended to equip researchers with the necessary data and methodologies to further investigate the therapeutic potential of this compound. This document includes quantitative data on cytotoxic concentrations, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound, chemically known as 2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinolin-11-one, is a promising anti-neoplastic agent.[1][2] Its efficacy has been primarily evaluated in non-small cell lung cancer (NSCLC) cell lines, where it has been shown to inhibit cell growth and induce programmed cell death.[1] This guide serves as a technical resource, consolidating the available in vitro data and experimental methodologies to support further research and development of this compound as a potential cancer therapeutic.

Quantitative Analysis of In Vitro Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified across several NSCLC cell lines. The following tables summarize the key findings from these studies.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound on NSCLC Cell Lines

| Cell Line | p53 Status | IC50 (µM) at 24 hours | IC50 (µM) at 48 hours |

| H1299 | Null | 1.96 | 1.30 |

| A549 | Wild Type | Not specified | Not specified |

| H1437 | Mutant | Not specified | Not specified |

Data extracted from Chiu et al., 2015.[1][2]

Table 2: Induction of Apoptosis in H1299 Cells by this compound (24-hour treatment)

| BPIQ-II Concentration (µM) | Percentage of Early Apoptotic Cells | Percentage of Late Apoptotic Cells |

| 0 (Vehicle Control) | ~2% | ~1% |

| 1 | ~3% | ~2% |

| 2 | ~5% | ~3% |

| 5 | ~10% | ~8% |

| 10 | ~20% | ~15% |

Approximate values interpreted from graphical data in Chiu et al., 2015.[1]

Table 3: Disruption of Mitochondrial Membrane Potential (MMP) in H1299 Cells (24-hour treatment)

| BPIQ-II Concentration (µM) | Percentage of Cells with MMP Disruption (Δψm) |

| 0 (Vehicle Control) | 14.14 ± 0.22 |

| 1 | 17.69 ± 0.58 |

| 2 | 19.92 ± 0.13 |

| 5 | 25.06 ± 2.16 |

| 10 | 55.04 ± 1.09 |

| CCCP (50 µM, Positive Control) | 36.72 ± 0.70 |

Data presented as mean ± S.D. from Chiu et al., 2015.[3]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the IC50 values of this compound.

-

Cell Seeding: Seed cancer cells (e.g., H1299, A549, H1437) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 2, 5, 10 µM) and a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24 and 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

-

Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Cyclin B, CDK1, Bad, Bim, XIAP, Survivin, Caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects primarily through the induction of G2/M phase cell cycle arrest and mitochondrial-mediated apoptosis.[1] The following diagrams illustrate the proposed signaling pathways.

This compound-Induced Cell Cycle Arrest

This compound treatment leads to a significant decrease in the protein levels of Cyclin B and Cyclin-Dependent Kinase 1 (CDK1), key regulators of the G2/M transition, resulting in cell cycle arrest at this phase.[1]

Caption: this compound Induced G2/M Cell Cycle Arrest.

This compound-Induced Mitochondrial Apoptosis

This compound triggers the intrinsic apoptotic pathway by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[3] This leads to mitochondrial dysfunction and the activation of the caspase cascade. The activation of ERK may also play a role in sensitizing cancer cells to BPIQ-induced apoptosis.[4]

Caption: Mitochondrial Apoptosis Pathway Activated by BPIQ-II.

Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical workflow for the in vitro evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. BPIQ, a novel synthetic quinoline derivative, inhibits growth and induces mitochondrial apoptosis of lung cancer cells in vitro and in zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Beyond the Epidermal Growth Factor Receptor: A Technical Guide to Understanding the Full Cellular Target Profile of BPIQ-II Hydrochloride

For Immediate Release

This technical guide addresses the cellular targets of the potent tyrosine kinase inhibitor, BPIQ-II hydrochloride (also known as PD 158294). While BPIQ-II is exceptionally potent against its primary target, the Epidermal Growth Factor Receptor (EGFR), a comprehensive understanding of its interactions with other cellular kinases is crucial for its application in research and drug development. This document summarizes the current state of knowledge regarding the selectivity of BPIQ-II and outlines the methodologies required to fully elucidate its off-target profile.

Introduction to this compound

This compound is a synthetic, cell-permeable, tricyclic quinazoline-based compound. It functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[1][2] Its discovery and initial characterization were detailed in a 1996 publication by Rewcastle, G.W., et al. in the Journal of Medicinal Chemistry.[1]

The Primary Target: Epidermal Growth Factor Receptor (EGFR)

BPIQ-II is most renowned for its remarkably high potency against EGFR.

Quantitative Data on EGFR Inhibition

The primary research established a very low IC50 value for BPIQ-II against EGFR, indicating a strong inhibitory effect at picomolar concentrations.

| Target | IC50 Value (nM) | Assay Description | Reference |

| EGFR | 0.008 | Inhibition of phosphorylation of a phospholipase C-gamma-1 fragment. | Rewcastle et al., 1996[1] |

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. BPIQ-II competitively binds to the ATP-binding site in the EGFR kinase domain, thereby blocking these downstream signals.

Cellular Targets Beyond EGFR: The Uncharacterized Kinome

Despite reports describing BPIQ-II as "highly selective" for EGFR, a comprehensive, publicly available screening of this compound against a broad panel of kinases (a "kinome scan") has not been identified in the scientific literature.[3] Such an analysis is critical, as even highly selective inhibitors can possess off-target activities that may lead to unexpected biological effects or therapeutic opportunities.

The original 1996 study by Rewcastle and colleagues noted selectivity over a limited number of other kinases, but quantitative data from large-scale, modern screening platforms are not available.[1]

Methodologies for Determining Off-Target Profiles

To fully characterize the cellular targets of BPIQ-II beyond EGFR, standardized experimental protocols for kinase inhibitor profiling are necessary. These typically involve screening the compound against a large, representative panel of purified human kinases.

Experimental Protocol: Large-Panel Kinase Profiling (e.g., KINOMEscan™)

Objective: To determine the binding affinity of BPIQ-II against a comprehensive panel of human kinases.

Methodology:

-

Assay Principle: A competition-based binding assay is commonly employed. In this setup, the kinase of interest is tagged (e.g., with DNA) and is incubated with an immobilized ligand that binds to the active site.

-

Compound Incubation: BPIQ-II is added to the assay at a fixed concentration (e.g., 1 µM) to compete with the immobilized ligand for binding to the kinase.

-

Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for the DNA tag. A low amount of bound kinase indicates strong competition by BPIQ-II.

-

Data Presentation: Results are often expressed as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the inhibitor (e.g., with DMSO). A lower %Ctrl value signifies stronger binding of the inhibitor to the kinase.

-

Follow-up Studies: For kinases that show significant binding in the initial screen (e.g., <10% Ctrl), follow-up dose-response experiments are performed to determine the dissociation constant (Kd) or IC50 value, providing a quantitative measure of potency.

References

The Pharmacokinetics and Pharmacodynamics of BPIQ-II Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPIQ-II hydrochloride, also known as PD 158294, is a potent and highly selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. As a member of the fused tricyclic quinazoline (B50416) class of compounds, it demonstrates significant potential in preclinical cancer research. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, with a focus on its mechanism of action, in vitro efficacy, and the signaling pathways it modulates. Due to a lack of publicly available in vivo pharmacokinetic data, this guide also discusses the general pharmacokinetic profiles of similar quinazoline-based EGFR inhibitors to provide a contextual framework.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein (B1211001) that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Aberrant EGFR signaling, often a result of receptor overexpression or activating mutations, is a well-established driver of tumorigenesis in various cancers. Consequently, the development of small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain has been a major focus of anti-cancer drug discovery.

This compound is a linear imidazo[4,5-g]quinazoline derivative that has emerged from structure-activity relationship (SAR) studies as a lead compound with exceptional potency and selectivity for EGFR. This document aims to consolidate the existing scientific knowledge on this compound to serve as a valuable resource for researchers in the field of oncology and drug development.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the potent and selective inhibition of EGFR tyrosine kinase activity. By binding to the ATP pocket of the enzyme, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that promote cancer cell growth and survival.

In Vitro Efficacy

The inhibitory activity of this compound against EGFR tyrosine kinase has been quantified in enzymatic assays. The following table summarizes the key in vitro pharmacodynamic parameter.

| Parameter | Value (nM) | Target | Assay Substrate | Reference |

| IC₅₀ | 0.008 | EGFR Tyrosine Kinase | A truncated form of phospholipase C-γ1 | [1] |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway

This compound exerts its cellular effects by inhibiting the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphotyrosine residues serve as docking sites for various adaptor proteins and enzymes, which in turn activate several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are crucial for cell proliferation, survival, and angiogenesis. By blocking the initial autophosphorylation step, this compound effectively shuts down these pro-oncogenic signals.

Pharmacokinetics

Disclaimer: As of the latest literature review, there is no publicly available in vivo pharmacokinetic data specifically for this compound (PD 158294). The following section provides a general overview of the expected pharmacokinetic properties of small molecule quinazoline-based EGFR inhibitors. This information is for contextual purposes only and should not be considered as specific data for this compound.

General Profile of Quinazoline-based EGFR Inhibitors

Small molecule EGFR inhibitors belonging to the quinazoline class generally exhibit the following pharmacokinetic characteristics:

-

Absorption: Most are orally bioavailable, with absorption rates varying between compounds. The presence of food can affect the rate and extent of absorption.

-

Distribution: These compounds typically have a large volume of distribution, indicating extensive distribution into tissues. They are often highly protein-bound in plasma.

-

Metabolism: Metabolism is a major route of elimination, primarily occurring in the liver via the cytochrome P450 (CYP) enzyme system, with CYP3A4 being a key enzyme for many.

-

Excretion: The metabolites and a small amount of the unchanged drug are typically excreted in the feces, with a smaller proportion eliminated in the urine.

Further preclinical and clinical studies are required to determine the specific ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound.

Experimental Protocols

The following methodologies are based on the key study by Rewcastle et al. (1996) that first described the synthesis and in vitro evaluation of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. A generalized workflow is depicted below. For the detailed synthesis scheme and reaction conditions, please refer to the original publication.

EGFR Tyrosine Kinase Inhibition Assay

The in vitro inhibitory activity of this compound against EGFR tyrosine kinase was determined using an enzymatic assay.

Experimental Workflow:

Protocol Details:

-

Enzyme and Substrate: A purified recombinant EGFR tyrosine kinase domain and a suitable substrate, such as a truncated form of phospholipase C-γ1, are used.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Reaction Mixture: The reaction is initiated by mixing the EGFR enzyme, the substrate, [γ-³²P]ATP (as a phosphate (B84403) donor), and the test compound (this compound) in a reaction buffer.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for enzymatic phosphorylation of the substrate.

-

Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., EDTA or sample buffer for electrophoresis).

-

Analysis: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, typically by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Quantification: The amount of radioactivity incorporated into the substrate band is quantified using autoradiography or phosphorimaging.

-

IC₅₀ Determination: The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a highly potent, sub-nanomolar inhibitor of EGFR tyrosine kinase in vitro. Its mechanism of action involves the competitive inhibition of ATP binding, leading to the blockade of downstream signaling pathways crucial for cancer cell proliferation and survival. While detailed in vivo pharmacokinetic data for this compound is not currently available in the public domain, its chemical structure as a quinazoline derivative suggests that it may share some general pharmacokinetic properties with other clinically evaluated EGFR inhibitors of the same class. The information compiled in this technical guide provides a solid foundation for further preclinical and translational research into the therapeutic potential of this compound. Future studies are warranted to elucidate its in vivo efficacy, safety profile, and comprehensive pharmacokinetic characteristics.

References

Unraveling the Potent EGFR Inhibition by BPIQ-II Hydrochloride: A Structural and Mechanistic Deep Dive

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of BPIQ-II hydrochloride, a highly potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the core principles of its inhibitory action, detailed experimental methodologies, and the signaling pathways it modulates.

Executive Summary

This compound, a linear imidazo[4,5-g]quinazoline derivative, stands out as a picomolar inhibitor of EGFR tyrosine kinase, a key player in cell proliferation and survival, and a validated target in oncology.[1] This guide dissects the critical structural features that govern its remarkable potency and selectivity. By examining the SAR of a series of fused tricyclic quinazoline (B50416) analogues, we illuminate the molecular architecture required for optimal interaction with the ATP-binding site of the EGFR kinase domain. This document further provides standardized protocols for assessing EGFR kinase inhibition and visualizes the intricate signaling cascades affected by this compound.

Structural-Activity Relationship (SAR) of Fused Tricyclic Quinazoline Analogues

The potency of this compound is a direct consequence of its specific tricyclic ring system and substitution patterns. The seminal work by Rewcastle et al. (1996) provides a quantitative framework for understanding the SAR of this class of compounds. The data clearly indicates that the linear fusion of the heterocyclic ring to the quinazoline core is paramount for high-affinity binding.

| Compound ID | Tricyclic Ring System | Isomer | Substituents | IC₅₀ (nM) vs. EGFR |

| BPIQ-II (8) | Imidazo[4,5-g]quinazoline | Linear | - | 0.008 |

| N/A | Imidazo[4,5-g]quinazoline | Linear | N-methyl | Similar to BPIQ-II |

| N/A | Imidazo[4,5-g]quinazoline | Linear | N-[2-(dimethylamino)ethyl] | Less potent than BPIQ-II |

| 19 | Pyrazoloquinazoline | Linear | - | 0.34 |

| 20 | Pyrazoloquinazoline | Linear | - | 0.44 |

| 21 | Pyrroloquinazoline | Linear | - | 0.44 |

| N/A | Imidazo[4,5-g]quinazoline | Angular | - | Significantly less potent |

| N/A | Pyrroloquinazoline | Angular | - | Significantly less potent |

Data sourced from Rewcastle, G. W., et al. J. Med. Chem. 1996, 39(4), 918-928.

The data unequivocally demonstrates that the linear imidazo[4,5-g]quinazoline scaffold of BPIQ-II is the most effective for EGFR inhibition. While methylation at the nitrogen of the imidazole (B134444) ring is well-tolerated, larger substituents like N-[2-(dimethylamino)ethyl] lead to a decrease in potency. Other linear tricyclic systems, such as pyrazolo- and pyrroloquinazolines, exhibit potent but comparatively weaker inhibition. A critical finding is the dramatically reduced activity of angular isomers, highlighting the stringent steric and conformational requirements of the EGFR ATP-binding pocket.

Mechanism of Action: Competitive ATP Inhibition

This compound exerts its inhibitory effect by competing with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site of the EGFR tyrosine kinase domain.[1] This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades that drive cell proliferation and survival.

Below is a logical diagram illustrating the competitive inhibition mechanism.

EGFR Signaling Pathway Modulation

The inhibition of EGFR by this compound has profound effects on multiple downstream signaling pathways crucial for tumorigenesis. The primary cascades affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway. By blocking the initial phosphorylation event, BPIQ-II effectively shuts down these pro-survival and proliferative signals.

The following diagram illustrates the major EGFR signaling pathways inhibited by BPIQ-II.

References

The Role of BPIQ-II Hydrochloride in EGF-Stimulated Signal Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epidermal Growth Factor (EGF) signaling, mediated through the Epidermal Growth Factor Receptor (EGFR), is a critical pathway regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of various cancers, making EGFR a prime target for therapeutic intervention. BPIQ-II hydrochloride, also known as PD 158294, has emerged as a potent and highly selective inhibitor of EGFR tyrosine kinase. This technical guide provides an in-depth overview of the role of this compound in modulating EGF-stimulated signal transmission, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action

This compound is a linear imidazoloquinazoline that functions as a competitive inhibitor of ATP at the catalytic site of the EGFR tyrosine kinase[1]. By occupying the ATP-binding pocket, this compound effectively blocks the autophosphorylation of EGFR upon ligand binding, thereby preventing the initiation of downstream signaling cascades. This targeted inhibition is highly specific for EGFR, with minimal activity against other tyrosine and serine/threonine kinases.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound against EGFR has been quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) provides a key measure of the compound's efficacy.

| Parameter | Value | Assay Type | Reference |

| IC50 | 8 pM | In vitro EGFR Tyrosine Kinase Assay | [1] |

Impact on Downstream Signaling Pathways

The binding of EGF to EGFR triggers a cascade of intracellular signaling events. The inhibition of EGFR autophosphorylation by this compound effectively abrogates these downstream signals. The primary pathways affected include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: This pathway plays a central role in cell survival, growth, and metabolism.

-

PLCγ Pathway: This pathway is involved in calcium signaling and protein kinase C (PKC) activation.

-

JAK/STAT Pathway: This pathway is important for cytokine signaling and immune responses.

The following diagram illustrates the central role of EGFR in these pathways and the point of intervention for this compound.

References

Early-stage research on BPIQ-II hydrochloride for lung cancer

An in-depth review of early-stage research on BPIQ-II hydrochloride for the treatment of lung cancer could not be completed as no publicly available scientific literature or clinical trial data matching this compound name was identified in the conducted searches.

The comprehensive search for "this compound" in the context of lung cancer research, including its mechanism of action, preclinical studies, and clinical trials, did not yield any relevant results. This suggests that "this compound" may be an internal development name not yet disclosed in public forums, a compound that has not yet reached the stage of published research, or potentially a misnomer for another therapeutic agent.

To generate the requested in-depth technical guide, including data tables, detailed experimental protocols, and signaling pathway diagrams, access to published research is essential. Such a guide would typically be synthesized from a variety of sources, including:

-

Preclinical studies published in peer-reviewed journals that would describe the compound's mechanism of action, in vitro efficacy in lung cancer cell lines, and in vivo efficacy in animal models. These papers would provide the necessary quantitative data for tables and detailed methodologies for the experimental protocols section.

-

Clinical trial registrations and results from databases such as ClinicalTrials.gov, which would offer information on the study design, patient population, and preliminary safety and efficacy data in humans.

-

Review articles that might situate this compound within the broader landscape of lung cancer therapeutics and describe its putative signaling pathways.

Without any of this foundational information, it is not possible to create the detailed technical whitepaper as requested. Should information on "this compound" or a similarly named compound become publicly available, a thorough analysis and generation of the requested content could be performed.

Methodological & Application

Dissolution of BPIQ-II Hydrochloride for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPIQ-II hydrochloride, also known as PD 158294, is a potent and highly selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC₅₀ of 8 pM. Its chemical name is N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, monohydrochloride. As a member of the imidazoquinazoline class of compounds, this compound has been investigated for its potential in cancer research due to its ability to competitively bind at the ATP site of EGFR, thereby blocking EGF-stimulated signal transmission. This document provides detailed application notes and protocols for the dissolution of this compound for use in in vivo research settings, drawing from available data and established methodologies for similar compounds.

Data Presentation

The solubility of this compound has been determined in various common laboratory solvents. This information is crucial for the preparation of stock solutions and final dosing formulations for in vivo experiments.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 10 mg/mL |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL |

| DMSO:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:9) | 0.1 mg/mL |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol is based on the methods described in the foundational study by Rewcastle et al. (1996) for a structurally related and potent EGFR inhibitor from the same chemical series. This provides a validated starting point for formulating this compound for administration in animal models.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Carboxymethylcellulose (CMC), low viscosity

-

Sterile water for injection

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles for administration

Procedure:

-

Stock Solution Preparation:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO for every 1 mg of this compound.

-

Vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

-

-

Vehicle Preparation:

-

Prepare a 0.5% (w/v) solution of low viscosity carboxymethylcellulose in sterile water. To do this, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to prevent clumping. Continue stirring until a clear, homogeneous solution is formed.

-

-

Final Dosing Solution Preparation:

-

Based on the desired final concentration for injection and the volume of the stock solution, calculate the required volume of the 0.5% CMC vehicle.

-

Slowly add the this compound stock solution in DMSO to the 0.5% CMC vehicle while vortexing. It is critical to add the DMSO solution to the aqueous vehicle and not the other way around to prevent precipitation of the compound.

-

The final concentration of DMSO in the dosing solution should be kept to a minimum, ideally below 10%, to avoid toxicity in the animal model.

-

For example, to prepare a 1 mg/mL dosing solution from a 10 mg/mL stock in DMSO, add 1 part of the stock solution to 9 parts of the 0.5% CMC vehicle. This will result in a final DMSO concentration of 10%.

-

Vortex the final suspension thoroughly before each administration to ensure a homogenous mixture.

-

Administration:

-

The prepared formulation is suitable for oral (p.o.) or intraperitoneal (i.p.) administration in mouse models. The choice of administration route will depend on the specific experimental design.

-

In a study involving a closely related imidazoquinazoline derivative, a dose of 100 mg/kg was used to evaluate its efficacy on tumor growth inhibition in nude mice. This can serve as a reference point for dose-ranging studies with this compound.

Signaling Pathway and Experimental Workflow

This compound functions as a selective inhibitor of the EGFR signaling pathway. Upon activation by its ligands, such as EGF, EGFR dimerizes and autophosphorylates its tyrosine residues. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival. This compound competitively binds to the ATP-binding site in the kinase domain of EGFR, preventing its phosphorylation and thereby inhibiting the entire downstream signaling cascade.

Caption: EGFR signaling pathway inhibited by this compound.

The following diagram illustrates the experimental workflow for preparing this compound for in vivo studies.

Caption: Workflow for this compound in vivo formulation.

Application Notes and Protocols for BPIQ-II Hydrochloride in Zebrafish Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BPIQ-II hydrochloride, a potent epidermal growth factor receptor (EGFR) inhibitor, in zebrafish xenograft models for preclinical cancer research. The protocols detailed below cover the establishment of the xenograft model, preparation and administration of this compound, and methods for assessing its anti-tumor efficacy.

Introduction

The zebrafish (Danio rerio) xenograft model has emerged as a powerful in vivo platform for rapid and high-throughput screening of anti-cancer compounds. Its key advantages include the optical transparency of embryos, rapid development, and a temporarily deficient adaptive immune system, which allows for the engraftment of human cancer cells without rejection. This compound is a highly potent and selective inhibitor of EGFR tyrosine kinase activity, a key driver in many human cancers. This document outlines the methodology for evaluating the anti-cancer effects of this compound in a zebrafish xenograft model.

Mechanism of Action: EGFR Signaling Pathway

This compound competitively binds to the ATP-binding site of the EGFR, inhibiting its autophosphorylation and subsequent downstream signaling cascades.[1][2] The EGFR pathway plays a crucial role in cell proliferation, survival, and metastasis. Its inhibition by this compound is expected to suppress tumor growth.

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Data Presentation

Table 1: In Vivo Dosage of EGFR Inhibitors in Zebrafish Xenograft Models

This table provides a reference for dosing of various EGFR inhibitors in zebrafish xenograft models, which can inform the dose-ranging studies for this compound.

| Compound | Cancer Type | Zebrafish Model | Dosage | Administration Route | Key Findings | Reference |

| Osimertinib | Non-Small Cell Lung Cancer | PC9 & H1975 Xenografts | 0.25 µM, 0.5 µM, 1 µM | Immersion | Dose-dependent inhibition of tumor cell proliferation. | [3][4] |

| Erlotinib | T-cell Acute Lymphoblastic Leukemia | T-ALL Xenograft | 1 µM | Immersion | Reduced leukemia-initiating cell frequency. | [5][6] |

| Gefitinib | Non-Small Cell Lung Cancer | H1975 Xenograft | 13 µM | Intracardiac Injection | Inhibition of brain metastasis. | [7] |

| Apatinib | Gastric Cancer | MGC-803 Xenograft | 0.5 µM | Immersion | Time-dependent decrease in tumor cell proliferation. | [8] |

Note: The optimal dosage for this compound should be determined empirically through a dose-response study, starting with a range informed by the data above (e.g., 0.1 µM to 10 µM).

Experimental Protocols

Zebrafish Husbandry and Embryo Collection

-

Animal Care: Maintain adult zebrafish (e.g., AB strain or transgenic lines like Tg(fli1:EGFP) for visualizing vasculature) in a recirculating water system at 28.5°C on a 14-hour light/10-hour dark cycle.

-

Breeding: Set up breeding pairs in tanks with a divider the evening before embryo collection. Remove the divider the next morning to allow for spawning.

-

Embryo Collection: Collect fertilized eggs and maintain them in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄) in a petri dish.

-

Incubation: Incubate embryos at 28.5°C. At 24 hours post-fertilization (hpf), add 0.003% 1-phenyl-2-thiourea (PTU) to the E3 medium to prevent pigment formation and maintain optical transparency.

Cancer Cell Culture and Preparation

-

Cell Culture: Culture human cancer cells with known EGFR expression (e.g., A549, H1975) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Fluorescent Labeling: Prior to injection, label the cancer cells with a fluorescent dye (e.g., CM-DiI) according to the manufacturer's protocol to enable in vivo visualization.

-

Cell Suspension: After labeling, wash the cells with PBS and resuspend them in serum-free culture medium or PBS at a concentration of 1-5 x 10⁷ cells/mL. Keep the cell suspension on ice to maintain viability.

Microinjection of Cancer Cells into Zebrafish Embryos

Figure 2: Experimental workflow for the zebrafish xenograft model and drug screening.

-

Anesthetization: At 48 hpf, dechorionate the embryos and anesthetize them in E3 medium containing 0.02% tricaine.

-

Microinjection Setup: Pull borosilicate glass capillaries to a fine point using a micropipette puller. Calibrate the injection volume (e.g., 10 nL) using a microinjector.

-

Injection: Load the cell suspension into the microinjection needle. Under a stereomicroscope, carefully inject approximately 500 cells into the yolk sac of each anesthetized embryo.

-

Recovery: After injection, transfer the embryos to fresh E3 medium and incubate them at a compromised temperature of 34°C to support both zebrafish development and human cell proliferation.[9]

Preparation and Administration of this compound

-

Stock Solution Preparation: this compound is soluble in DMSO.[10] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and store it at -20°C.

-

Working Solution Preparation: On the day of treatment, dilute the stock solution in E3 medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration in the medium should not exceed 0.1% to avoid toxicity to the zebrafish embryos.

-

Drug Administration (Immersion): At 1-day post-injection (dpi), screen the embryos for successful engraftment and distribute them into a 96-well plate (one embryo per well). Replace the E3 medium with the prepared this compound working solutions or a vehicle control (E3 medium with the same percentage of DMSO).

-

Treatment Duration: Expose the embryos to the treatment for 48-72 hours, refreshing the drug-containing medium daily.

Assessment of Anti-Tumor Efficacy

-

Imaging: At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), anesthetize the embryos and image them using a fluorescence microscope. Capture both brightfield and fluorescent images.

-

Tumor Size Quantification: Quantify the tumor size from the fluorescent images using image analysis software (e.g., ImageJ). This can be done by measuring the fluorescent area or the total fluorescence intensity of the tumor mass.

-

Metastasis Assessment: Screen the entire embryo for fluorescent cancer cells that have migrated away from the primary injection site to assess metastasis.

-

Data Analysis: Calculate the change in tumor size over time for each treatment group and compare it to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed anti-tumor effects.

Conclusion

The zebrafish xenograft model provides a robust and efficient in vivo system for evaluating the anti-cancer properties of this compound. The protocols outlined in these application notes offer a standardized approach for conducting such studies, from model establishment to data analysis. By leveraging this model, researchers can rapidly assess the efficacy of this potent EGFR inhibitor and gain valuable insights for further preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Zebrafish Xenograft Model of Human Lung Cancer for Evaluating Osimertinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Zebrafish Xenograft Model of Human Lung Cancer for Evaluating Osimertinib Resistance | Semantic Scholar [semanticscholar.org]

- 5. Zebrafish drug screening identifies Erlotinib as an inhibitor of Wnt/β-catenin signaling and self-renewal in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zebrafish Drug Screening Identifies Erlotinib as an Inhibitor of Wnt/β-Catenin Signaling and Self-Renewal in T-cell Acute Lymphoblastic Leukemia | bioRxiv [biorxiv.org]

- 7. Zebrafish xenograft model for studying mechanism and treatment of non-small cell lung cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Zebrafish patient-derived xenografts accurately and quickly reproduce treatment outcomes in non–small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

Application Notes and Protocols for Detecting the Effects of BPIQ-II Hydrochloride via Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

BPIQ-II hydrochloride is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 value of 8 pM.[1] EGFR is a transmembrane protein that, upon activation by its ligands, initiates several downstream signaling cascades crucial for cell growth, proliferation, survival, and differentiation. The two primary pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[2][3][4] Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a key target for therapeutic intervention.

Western blotting is an essential technique to elucidate the molecular effects of EGFR inhibitors like this compound. This method allows for the quantification of changes in the expression and phosphorylation status of EGFR and its downstream effector proteins, thereby providing a direct measure of the inhibitor's efficacy and mechanism of action. Furthermore, inhibition of EGFR signaling can lead to the induction of apoptosis. Studies on the related compound BPIQ have shown that it can modulate the expression of key apoptosis-regulating proteins, including the pro-apoptotic proteins Bad and Bim, and the anti-apoptotic proteins XIAP and survivin.[5]

These application notes provide a detailed protocol for performing a Western blot analysis to characterize the effects of this compound on the EGFR signaling pathway and downstream apoptosis-related proteins in a relevant cancer cell line.

Signaling Pathway and Experimental Overview

This compound targets the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling. This protocol is designed to verify this inhibition by examining the phosphorylation status of key proteins in the EGFR pathway and to observe the downstream consequences on apoptosis-related proteins.

References

- 1. m.youtube.com [m.youtube.com]

- 2. BPIQ, a novel synthetic quinoline derivative, inhibits growth and induces mitochondrial apoptosis of lung cancer cells in vitro and in zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for BPIQ-II Hydrochloride in G2/M-Phase Arrest Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPIQ-II hydrochloride is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 value of 8 pM.[1][2][3] As a linear imidazoloquinazoline, it competitively binds to the ATP site of EGFR, effectively abrogating EGF-stimulated signal transduction.[1] While EGFR signaling is predominantly associated with progression through the G1 phase of the cell cycle, inhibition of this pathway can also lead to cell cycle arrest at the G2/M checkpoint in certain cancer cell types. These application notes provide a comprehensive guide for utilizing this compound to induce and analyze G2/M-phase arrest in cancer cell lines. Detailed protocols for cell culture, treatment, flow cytometry-based cell cycle analysis, and Western blotting for key G2/M regulatory proteins are provided.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. The G2/M checkpoint ensures that cells do not enter mitosis with damaged DNA, providing an opportunity for DNA repair. Consequently, inducing G2/M arrest is a key strategy in cancer therapy to halt the proliferation of malignant cells and enhance their sensitivity to DNA-damaging agents.

This compound, a highly potent EGFR inhibitor, offers a targeted approach to modulating cell cycle progression.[1][2][3] While the canonical role of EGFR signaling is in promoting G1/S transition, evidence suggests that EGFR inhibition can also precipitate G2/M arrest, potentially through crosstalk with other signaling pathways that regulate mitotic entry. This document outlines the experimental procedures to investigate the effects of this compound on the G2/M phase of the cell cycle.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the efficacy of this compound in inducing G2/M-phase arrest in a representative cancer cell line (e.g., A549, non-small cell lung cancer).

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution

| Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Vehicle Control) | 55.2 ± 2.1 | 28.3 ± 1.5 | 16.5 ± 1.2 |

| 1 | 52.1 ± 1.8 | 27.5 ± 1.3 | 20.4 ± 1.6 |

| 10 | 45.7 ± 2.5 | 22.1 ± 1.9 | 32.2 ± 2.3 |

| 50 | 38.9 ± 2.8 | 15.6 ± 1.7 | 45.5 ± 3.1 |

| 100 | 30.5 ± 3.1 | 10.2 ± 1.4 | 59.3 ± 3.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of this compound-Induced G2/M Arrest

| Time (hours) | % Cells in G2/M Phase (50 nM this compound) |

| 0 | 16.8 ± 1.3 |

| 12 | 25.4 ± 1.9 |

| 24 | 45.8 ± 2.9 |

| 48 | 55.1 ± 3.3 |

| 72 | 48.7 ± 2.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Effect of this compound on G2/M Regulatory Protein Expression

| Treatment (24 hours) | Relative Cyclin B1 Expression (normalized to control) | Relative Phospho-CDK1 (Tyr15) Expression (normalized to control) |

| Vehicle Control | 1.00 | 1.00 |

| 50 nM this compound | 0.45 ± 0.05 | 2.10 ± 0.18 |

Data are presented as mean ± standard deviation from three independent experiments based on densitometric analysis of Western blots.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

-

Cell Line Selection: Choose a cancer cell line relevant to your research interests (e.g., A549, HeLa, MCF-7).

-

Culture Conditions: Maintain cells in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics. Culture the cells in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Seed cells in 6-well plates for cell cycle analysis or larger culture dishes (e.g., 10 cm) for protein extraction, allowing them to adhere and reach 60-70% confluency.

-

This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% (v/v), including in the vehicle control wells.

-

Treatment: Replace the existing medium with the medium containing the various concentrations of this compound or the vehicle control. Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: Following treatment, detach adherent cells using trypsin-EDTA. Collect all cells, including those in the supernatant, by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cells in PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

Add propidium (B1200493) iodide (PI) to a final concentration of 50 µg/mL and incubate in the dark at room temperature for 15-30 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at approximately 617 nm. Collect data from at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis of G2/M Regulatory Proteins

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against key G2/M regulatory proteins (e.g., Cyclin B1, CDK1, phospho-CDK1 (Tyr15)) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.[4][5][6]

Mandatory Visualizations

Caption: Hypothetical signaling pathway for this compound-induced G2/M arrest.

Caption: Experimental workflow for G2/M-phase arrest analysis by flow cytometry.

References

Application of BPIQ-II Hydrochloride in Mitochondrial Apoptosis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPIQ-II hydrochloride, with the chemical name 2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinolin-11-one, is a synthetic quinoline (B57606) derivative that has demonstrated significant anti-cancer potential.[1] This compound has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma.[1] The primary mechanism of its anti-cancer activity involves the induction of mitochondrial apoptosis, a programmed cell death pathway critical in cancer therapy.[2][3] This document provides detailed application notes and protocols for studying the effects of this compound on mitochondrial apoptosis.

Mechanism of Action

This compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. This process is initiated by the disruption of the mitochondrial membrane potential (MMP), leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.[1][4] Key molecular events in this compound-induced apoptosis include:

-

Disruption of Mitochondrial Membrane Potential (MMP): this compound treatment leads to a dose-dependent decrease in MMP, a hallmark of mitochondrial-mediated apoptosis.[1][4]

-

Modulation of Bcl-2 Family Proteins: The compound alters the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family. Specifically, it upregulates the expression of pro-apoptotic proteins such as Bad and Bim, while downregulating the levels of pro-survival proteins like XIAP and survivin.[1][2][3][5]

-

Caspase Activation: The release of cytochrome c from the mitochondria triggers the activation of a caspase cascade, including the proteolytic activation of caspase-9 and caspase-3.[1][4]

-

PARP Cleavage: Activated caspase-3 subsequently cleaves poly(ADP-ribose) polymerase (PARP), an event that facilitates cellular disassembly and serves as a marker of apoptosis.[4]

Data Presentation

Table 1: Effect of this compound on Mitochondrial Membrane Potential (MMP) in H1299 Cells

| BPIQ-II Concentration | Mean MMP Change (Δψm) ± SD |

| Vehicle Control | 14.14 ± 0.22 |

| 1 µM | 17.69 ± 0.58 |

| 2 µM | 19.92 ± 0.13 |

| 5 µM | 25.06 ± 2.16 |

| 10 µM | 55.04 ± 1.09 |

| CCCP (50 µM, Positive Control) | 36.72 ± 0.7 |

Data extracted from a study on H1299 non-small cell lung cancer cells treated for 24 hours.[1][4]

Table 2: IC50 Values of this compound in NSCLC Cells

| Cell Line | Incubation Time | IC50 Value |

| NSCLC | 24 hours | 1.96 µM |

| NSCLC | 48 hours | 1.3 µM |

IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells.[6]

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human non-small cell lung cancer (NSCLC) cell line H1299 is a suitable model.

-

Culture Medium: Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilute the stock solution in the culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

-

Treatment: Seed the cells in appropriate culture vessels (e.g., plates, flasks) and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO) and incubate for the desired time period (e.g., 24 hours).

Apoptosis Analysis by Annexin V/Propidium (B1200493) Iodide (PI) Staining

This protocol is for the detection of apoptosis by flow cytometry.

-

Cell Harvesting: After treatment, harvest the cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like trypsin. Neutralize the trypsin with serum-containing medium.[7] For suspension cells, directly collect them.

-

Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet with cold PBS.[7]

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[8] The buffer should contain calcium ions as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.[7]

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[8]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[8]

-

Analysis: Analyze the stained cells by flow cytometry.

Measurement of Mitochondrial Membrane Potential (MMP)

This protocol utilizes the fluorescent dye DiOC2(3) for MMP analysis by flow cytometry.

-

Cell Preparation: Harvest and wash the treated cells as described in the apoptosis analysis protocol.

-

Staining: Resuspend the cells in a buffer containing the fluorescent dye DiOC2(3).

-

Incubation: Incubate the cells under appropriate conditions as recommended by the dye manufacturer.

-

Analysis: Analyze the cells by flow cytometry. A decrease in the fluorescence intensity of the dye indicates a loss of MMP.[4]

Western Blot Analysis for Apoptosis-Related Proteins

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Electrophoresis: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bad, Bim, XIAP, survivin, caspase-9, caspase-3, PARP, and β-actin as a loading control).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[10] The intensity of the bands can be quantified using densitometry software.

Visualizations

References

- 1. BPIQ, a novel synthetic quinoline derivative, inhibits growth and induces mitochondrial apoptosis of lung cancer cells in vitro and in zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BPIQ, a novel synthetic quinoline derivative, inhibits growth and induces mitochondrial apoptosis of lung cancer cells in vitro and in zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation [mdpi.com]

Application Notes and Protocols for the Study of Cyclin-Dependent Kinase 1 (CDK1)

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: BPIQ-II Hydrochloride is Not a CDK1 Inhibitor

Initial research indicates a clarification is necessary regarding the topic of this compound for studying cyclin-dependent kinase 1 (CDK1). This compound is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with a reported IC50 of 8 pM. It is not a direct inhibitor of CDK1 and is therefore not a suitable tool for the direct study of CDK1 function.

This document will instead focus on established and widely used inhibitors for the study of CDK1: Flavopiridol , Purvalanol A , and RO-3306 . These small molecules are instrumental in elucidating the roles of CDK1 in cell cycle regulation and are valuable tools in cancer research and drug development.

Introduction to CDK1 and its Inhibition

Cyclin-dependent kinase 1 (CDK1), also known as cell division control protein 2 (CDC2), is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly the G2/M transition and progression through mitosis. CDK1 activity is dependent on its association with regulatory cyclin subunits, primarily Cyclin B. The CDK1/Cyclin B complex, also known as the Maturation Promoting Factor (MPF), phosphorylates a multitude of downstream substrates to orchestrate the complex events of mitosis, including chromosome condensation, nuclear envelope breakdown, and spindle formation. Given its central role in cell proliferation, CDK1 is a key target for anti-cancer drug development.

Small molecule inhibitors of CDK1 are vital for studying its function. They can be categorized by their selectivity:

-

Pan-CDK inhibitors , such as Flavopiridol, target multiple CDKs.

-

Selective CDK1 inhibitors , such as RO-3306, exhibit a higher affinity for CDK1 over other CDKs.

Quantitative Data: Inhibitory Activity of Selected CDK1 Inhibitors

The following table summarizes the in vitro inhibitory activity of Flavopiridol, Purvalanol A, and RO-3306 against CDK1 and other relevant kinases. This data is crucial for selecting the appropriate inhibitor and concentration for a given experiment.

| Inhibitor | Target CDK(s) | CDK1 IC50/Ki | Other Kinase IC50/Ki | Reference(s) |

| Flavopiridol | Pan-CDK | ~30-100 nM (IC50) | CDK2: ~100-170 nM, CDK4: ~100 nM, CDK6: ~100 nM, CDK7: ~100 nM, CDK9: ~20-100 nM | [1][2] |

| Purvalanol A | CDK1, CDK2, CDK5 | 4 nM (IC50) | CDK2/cyclin A: 70 nM, CDK2/cyclin E: 35 nM, CDK4/cyclin D1: 850 nM, CDK5/p35: 75 nM | [3] |

| RO-3306 | CDK1 | 35 nM (Ki) | CDK2/cyclin E: 340 nM, CDK4/cyclin D: >2000 nM | [4][5] |

Signaling Pathways and Experimental Workflows

CDK1 Signaling Pathway

The activity of the CDK1/Cyclin B complex is the culmination of a signaling cascade that integrates extracellular and intracellular signals to control entry into mitosis. Inhibition of CDK1 blocks the phosphorylation of its downstream substrates, leading to a G2/M cell cycle arrest.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]

Application Notes and Protocols: Evaluating the Efficacy of BPIQ-II Hydrochloride on H1299 Non-Small Cell Lung Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most prevalent subtype.[1] The development of novel therapeutic agents with high efficacy and specificity is a critical goal in oncology research. BPIQ-II hydrochloride, a novel synthetic quinoline (B57606) derivative, has demonstrated significant anticancer potential in various cancer models.[1] Previous studies have indicated that BPIQ can induce apoptosis, reactive oxygen species (ROS) production, and endoplasmic reticulum (ER) stress in cancer cells.[1]

This document provides a comprehensive set of protocols for evaluating the cytotoxic and mechanistic effects of this compound on the H1299 human NSCLC cell line. H1299 cells are a widely used model in lung cancer research, characterized by a homozygous partial deletion of the p53 tumor suppressor gene, making them a suitable model for studying p53-independent cell death mechanisms.[2][3][4]

The following protocols detail methods for cell culture, assessment of cell viability to determine dose-response relationships, analysis of apoptosis induction, investigation of cell cycle alterations, and examination of key protein expression changes through Western blotting to elucidate the underlying signaling pathways.

Experimental Workflow

The overall experimental design follows a logical progression from initial cytotoxicity screening to in-depth mechanistic studies. The workflow begins with culturing H1299 cells, followed by treatment with this compound. The effects are then assessed through a series of assays to measure cell viability, apoptosis, and cell cycle distribution. Finally, Western blot analysis is used to investigate the molecular pathways involved.

Caption: Overall experimental workflow for testing BPIQ-II HCl on H1299 cells.

Detailed Experimental Protocols

Protocol 1: H1299 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and sub-culturing the H1299 adherent human lung carcinoma cell line.

-

Materials and Reagents:

-

NCI-H1299 cell line

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO₂)

-

-

Procedure:

-

Complete Growth Medium: Prepare complete medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.[7]

-

Cell Culture: Culture H1299 cells in T-75 flasks with complete medium in a humidified incubator at 37°C with 5% CO₂. Renew the medium every 2-3 days.[7]

-

Sub-culturing:

-

When cells reach 70-80% confluency, aspirate the medium.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[3]

-

Add 6-8 mL of complete growth medium to inactivate the trypsin and aspirate the cells by gentle pipetting.[3]

-

Transfer a fraction of the cell suspension (typically a 1:2 to 1:6 split ratio) to a new T-75 flask containing fresh complete medium.[8]

-

Incubate the new culture at 37°C with 5% CO₂.

-

-

Protocol 2: Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9]

-

Materials and Reagents:

-

H1299 cells

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed H1299 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.[5][6]

-